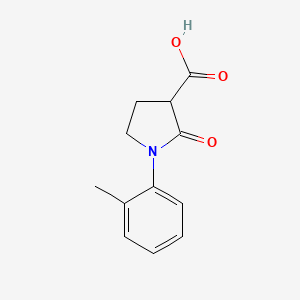

2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid

Description

Contextualization of 2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid within the Broader Class of Pyrrolidinone Derivatives

This compound belongs to the extensive family of N-substituted 2-pyrrolidinones. The core structure is a pyrrolidinone ring, with a tolyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 3. The "o-tolyl" designation specifies that the methyl group on the phenyl ring is in the ortho position relative to the point of attachment to the pyrrolidinone nitrogen. This particular substitution pattern distinguishes it from its meta and para isomers and can significantly influence its steric and electronic properties, and consequently its biological activity. While specific research on the o-tolyl isomer is not extensively documented in publicly available literature, the broader class of 1-aryl-2-oxopyrrolidine-3-carboxylic acids has been investigated for various potential applications.

Overview of the Chemical Structure and its Potential for Molecular Interactions

The chemical structure of this compound features several key functional groups that dictate its potential for molecular interactions.

Pyrrolidinone Ring: The lactam group contains a carbonyl oxygen which can act as a hydrogen bond acceptor, and the ring itself provides a rigid scaffold.

Carboxylic Acid Group: This group is a key site for interactions, capable of acting as both a hydrogen bond donor and acceptor. It can also participate in ionic interactions.

o-Tolyl Group: The aromatic ring can engage in π-π stacking and hydrophobic interactions. The ortho-methyl group introduces steric hindrance that can influence the molecule's conformation and its binding to biological targets.

These structural features suggest that the molecule can interact with biological macromolecules, such as enzymes and receptors, through a combination of hydrogen bonding, ionic interactions, and hydrophobic interactions. cymitquimica.com

Table 1: Physicochemical Properties of a Structurally Similar Compound: 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid

| Property | Value |

| Molecular Formula | C11H11NO3 |

| Molar Mass | 205.21 g/mol |

| Melting Point | 142-146 °C |

Data sourced from reference . This data is for a related compound and is provided for illustrative purposes.

Historical and Current Research Trajectories Involving Pyrrolidinone-Based Compounds

Research into pyrrolidinone derivatives has a rich history, initially focusing on their nootropic (cognitive-enhancing) effects, with piracetam (B1677957) being the prototypical example. nih.gov Over the past few decades, the scope of investigation has expanded dramatically.

Historically, the focus was on central nervous system applications, leading to the development of several "racetam" drugs. nih.gov Current research, however, explores a much wider range of therapeutic areas. Pyrrolidinone derivatives are being investigated for their potential as:

Anticonvulsants nih.govresearchgate.net

Anticancer agents researchgate.netresearchgate.net

Antibacterial and antifungal agents researchgate.netresearchgate.net

Anti-inflammatory agents researchgate.net

Antiviral agents frontiersin.org

Enzyme inhibitors frontiersin.orgnih.gov

The development of novel synthetic methodologies to create diverse libraries of pyrrolidinone derivatives continues to be an active area of research, enabling the exploration of new biological activities. acs.org

Scope and Objectives of Academic Research Pertaining to this compound

While specific academic research focusing solely on this compound is limited in readily accessible literature, research on analogous compounds provides insight into its potential areas of investigation. The primary objective of synthesizing and studying such compounds is typically to explore their structure-activity relationships (SAR) for a particular biological target.

For instance, research on similar pyrrolidine-3-carboxylic acid derivatives has focused on their activity as endothelin receptor antagonists. nih.gov The overarching goal of such research is to identify novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The academic exploration of this compound would likely involve its synthesis, characterization, and screening for various biological activities, contributing to the broader understanding of how substitution patterns on the pyrrolidinone scaffold influence biological function.

Table 2: Examples of Marketed Drugs Containing a Pyrrolidine (B122466) Ring

| Drug Name | Therapeutic Class |

| Clemastine | Antihistaminic |

| Procyclidine | Anticholinergic |

| Aniracetam | Anti-Alzheimer |

| Clindamycin (B1669177) | Antibacterial |

| Captopril | Antihypertensive |

| Rolipram | Antidepressant |

| Ethosuximide | Antiepileptic |

This table showcases the diverse applications of the broader pyrrolidine scaffold in medicine. frontiersin.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-4-2-3-5-10(8)13-7-6-9(11(13)14)12(15)16/h2-5,9H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGVPHQLRWQBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCC(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20841-80-9 | |

| Record name | 1-(2-METHYLPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Oxo 1 O Tolylpyrrolidine 3 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid reveals several logical bond disconnections to identify plausible starting materials. The most common strategies hinge on disconnecting the amide bond and a key carbon-carbon bond of the pyrrolidinone ring.

Strategy A: C1-N and C3-C4 Bond Disconnection This approach, based on a Michael addition followed by cyclization, is one of the most direct routes. The primary disconnection is made at the N1-C2 (amide) bond, leading to a γ-amino acid precursor. A further disconnection of the C3-C4 bond reveals o-toluidine (B26562) and an itaconic acid derivative as the primary starting materials. The forward synthesis involves the conjugate addition of o-toluidine to itaconic acid, followed by an intramolecular condensation to form the lactam ring. This method is widely used for preparing N-substituted 5-oxopyrrolidine-3-carboxylic acids. researchgate.netmdpi.com

Strategy B: C2-C3 and N1-C5 Bond Disconnection This strategy is characteristic of multi-component reaction (MCR) approaches. Disconnecting the C2-C3 and N1-C5 bonds can lead to three or more simple precursors. For instance, an Ugi-type reaction could theoretically assemble o-toluidine, an oxo-acid (like glyoxylic acid), a suitable C2 component, and an isocyanide, which would then undergo a subsequent cyclization step to yield the desired pyrrolidinone.

Strategy C: Ring Contraction or Rearrangement A more advanced, though less common, approach involves the rearrangement of a larger heterocyclic system. For example, a suitably substituted piperidine (B6355638) or diazotetramic acid could undergo a Wolff rearrangement, contracting the ring to form the five-membered pyrrolidinone core with the desired substituents. beilstein-journals.org

Classical Synthetic Approaches for Pyrrolidinone Ring Formation

Traditional methods for constructing the pyrrolidinone ring remain valuable for their reliability and scalability. These approaches primarily involve cyclization reactions of linear precursors or the convergent assembly of multiple components.

Cyclization Reactions with Relevant Precursors

The formation of the 2-pyrrolidinone (B116388) ring via intramolecular cyclization is a cornerstone of classical synthesis. The most common precursor is a γ-amino acid, which upon heating or treatment with a condensing agent, eliminates water to form the stable five-membered lactam.

A prevalent method for synthesizing N-aryl-5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary aromatic amine with itaconic acid. mdpi.com The reaction proceeds via an initial aza-Michael addition of the amine to the double bond of itaconic acid, forming a γ-amino acid intermediate which then cyclizes under the reaction conditions. mdpi.comnih.gov This one-pot reaction is often performed by heating the reactants together, sometimes in a solvent like water or acetic acid, or even under solvent-free conditions. researchgate.net

Another classical route involves the homoconjugate addition of anilines to cyclopropane-1,1-dicarboxylates. This reaction opens the cyclopropane (B1198618) ring and establishes the necessary framework, which then cyclizes to afford the N-aryl-2-oxopyrrolidine-3-carboxylic acid derivatives. researchgate.net

| Precursor 1 | Precursor 2 | Conditions | Product | Reference(s) |

| o-Toluidine | Itaconic Acid | Reflux in water | This compound | mdpi.com |

| Substituted Anilines | Cyclopropane-1,1-dicarboxylate | Heating | N-Aryl-2-oxopyrrolidine-3-carboxylic acids | researchgate.net |

| 2-Aminophenol | Itaconic Acid | Reflux in water, 12h | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | mdpi.com |

| 4-Aminobenzenesulfonamides | Itaconic Acid | Solvent-free, 140–165 °C | 1-[4-(Aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids | researchgate.net |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like pyrrolidinones in a single step from three or more starting materials. nih.gov This approach enhances atom and step economy, reducing waste and purification efforts. tandfonline.com

The Ugi four-component reaction (U-4CR) is a prominent MCR that can be adapted for pyrrolidinone synthesis. rloginconsulting.com A typical Ugi reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. To form the pyrrolidinone ring, one of the components must contain a functional group that can participate in a post-condensation cyclization. For example, using a β-dicarbonyl compound, a primary amine, and an α-haloketone can lead to substituted pyrroles via the Hantzsch pyrrole (B145914) synthesis, a related three-component reaction. nih.gov A variation on this theme, using appropriate precursors, can be directed toward pyrrolidinone formation.

Another relevant MCR is the 1,3-dipolar cycloaddition reaction. Azomethine ylides, generated in situ from the condensation of an α-amino acid with an aldehyde, can react with dipolarophiles like maleimides or other activated alkenes. This [3+2] cycloaddition directly constructs the pyrrolidine (B122466) ring with a high degree of control over its substitution pattern. tandfonline.com

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Core | Reference(s) |

| Ugi-type + Cyclization | Keto carboxylic acid | Primary amine | Isocyanide | - | 5-Oxo-pyrrolidine-2-carboxamide | tandfonline.com |

| 1,3-Dipolar Cycloaddition | Aldehyde | Amino acid ester | Maleimide | - | Spiro-pyrrolidine | tandfonline.com |

| Passerini-type + Cyclization | Carbonyl compound | Carboxylic acid | Isocyanide | - | α-Acyloxyamide (precursor) | nih.gov |

Contemporary and Advanced Synthetic Techniques

Modern synthetic chemistry focuses on developing highly selective and efficient methods. For a molecule like this compound, which possesses a stereocenter at the C3 position, controlling stereochemistry is paramount.

Asymmetric Synthesis Methodologies for Enantiopure Forms

Achieving enantiopure forms of pyrrolidinone derivatives is crucial for pharmaceutical applications. Asymmetric synthesis can be achieved using chiral auxiliaries, chiral catalysts, or by starting from the chiral pool.

One effective strategy is the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgnih.gov This reaction, catalyzed by a chiral organocatalyst, establishes the stereocenter at the future C3 position with high enantiomeric excess (ee). The resulting Michael adduct can then be reduced and cyclized in a subsequent step to yield the enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid. rsc.org

Another powerful approach involves the asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. The use of a chiral metal catalyst or a chiral ligand can induce high levels of enantioselectivity, providing direct access to optically active, densely substituted pyrrolidines. researchgate.net Similarly, employing a chiral auxiliary, such as a tert-butanesulfinamide group attached to the nitrogen of an azadiene, can effectively direct the stereochemical outcome of a cycloaddition reaction. nih.gov

Stereoselective Control in Compound Synthesis

Beyond enantioselectivity, controlling the relative stereochemistry (diastereoselectivity) is critical when multiple stereocenters are present. The synthesis of densely functionalized pyrrolidines often relies on reactions that can set multiple stereocenters in a single, predictable step.

Heterogeneous catalytic hydrogenation of highly substituted pyrrole systems can be a highly diastereoselective method to produce functionalized pyrrolidines. The initial hydrogenation can create a stereocenter that directs the subsequent reduction of the remaining double bonds in the ring, leading to a single diastereomer with up to four new stereocenters. nih.gov

One-pot, three-component cyclization/allylation reactions followed by a Claisen rearrangement have been developed for the diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones. This method is noted for its operational simplicity and excellent diastereoselectivity, yielding complex pyrrolidinone scaffolds with an all-carbon quaternary stereocenter. acs.org

Furthermore, 1,3-dipolar cycloadditions between chiral N-tert-butanesulfinylazadienes and azomethine ylides, generated in situ, have proven effective for the stereoselective synthesis of densely substituted pyrrolidines. The chiral sulfinyl group acts as a powerful stereodirecting group, enabling the formation of products with up to four contiguous stereocenters with high regio- and diastereoselectivity. nih.govchemistryviews.org

Palladium-Catalyzed C(sp³)-H Functionalization Approaches

The construction of the pyrrolidinone ring system, particularly through the formation of C(sp³)–N bonds at unactivated positions, has been significantly advanced by palladium-catalyzed C–H functionalization. nih.gov This strategy offers a direct and efficient route to saturated heterocycles, which are prevalent scaffolds in pharmaceuticals. nih.gov

One of the key challenges in these reactions is overcoming the inherent inertness of C(sp³)–H bonds and controlling the regioselectivity of the functionalization. scispace.com A common and effective strategy involves the use of directing groups within the substrate to guide the palladium catalyst to a specific C–H bond. For the synthesis of pyrrolidinones, intramolecular C(sp³)–H amination reactions are of particular interest. However, the coordination of the nitrogen atom in the starting amine can sometimes interfere with the desired catalytic cycle. nih.gov

To address this, researchers have developed specialized ligands and directing groups. For instance, the use of an oxalyl amide as a bidentate directing group has been successful in the palladium-catalyzed γ-carbonylation of aliphatic amines to produce pyrrolidones. scispace.comresearchgate.net In this approach, carbon monoxide is used as a one-carbon source to form the carbonyl group of the lactam ring. scispace.com Similarly, native functional groups like carboxylic acids can be used to direct the catalyst, compartmentalizing the C–H activation and C–N bond formation steps. nih.gov The development of unique chlorinated pyridine-pyridone ligands has been shown to enable carboxylic-acid directed lactamization by overcoming the competing N-coordination. nih.gov

These methods provide powerful tools for synthesizing the this compound core and its analogues by directly converting a γ-C(sp³)–H bond in a suitable aliphatic amine precursor into a C-N or C-C bond, thereby constructing the pyrrolidinone ring.

| Catalytic System Component | Role in Synthesis | Example Application | Reference |

|---|---|---|---|

| Palladium(II) Acetate (Pd(OAc)₂) | Primary Catalyst | γ-C(sp³)–H Carbonylation | scispace.comresearchgate.net |

| Oxalyl Amide Group | Bidentate Directing Group | Directs catalyst to γ-C–H bond for carbonylation | scispace.comresearchgate.net |

| Chlorinated Pyridine-Pyridone | Ligand | Overcomes N-coordination in carboxylic-acid directed lactamization | nih.gov |

| Silver Acetate (AgOAc) | Oxidant/Additive | Promotes C–H arylation and catalyst regeneration | scispace.comnih.gov |

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into synthetic design is crucial for developing environmentally benign and sustainable chemical processes. For the synthesis of this compound and related pyrrolidinone derivatives, several green strategies have been explored. These methods aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. rsc.org

Key green chemistry approaches applicable to pyrrolidinone synthesis include:

Use of Eco-Friendly Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like ethanol (B145695) or water significantly reduces the environmental impact of the synthesis. rsc.org

Alternative Energy Sources: Ultrasound irradiation and microwave-assisted organic synthesis (MAOS) have emerged as powerful techniques to accelerate reactions, often leading to cleaner reaction profiles, shorter reaction times, and higher yields with reduced energy consumption. rsc.orgnih.gov The chemical effects of ultrasound, driven by acoustic cavitation, can create localized high-temperature and high-pressure zones that enhance reaction rates. rsc.org

Green Catalysts and Additives: Employing non-toxic and biodegradable catalysts, such as citric acid, avoids the use of harmful organic or metallic reagents. rsc.orgrsc.org

These principles have been successfully applied to the synthesis of various substituted pyrrolin-2-ones, demonstrating the feasibility of producing these valuable heterocyclic cores through more sustainable methodologies. rsc.orgrsc.org

Derivatization Strategies of the this compound Core

The this compound scaffold serves as a versatile template for creating a library of new chemical entities through targeted derivatization. Modifications can be made at several key positions on the molecule.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization due to its versatile reactivity. nih.gov Standard organic transformations can be employed to convert the acid into a wide range of functional groups, which can modulate the compound's physicochemical properties and biological activity. The most common derivatization reaction is amidation. nih.gov

Common modifications include:

Esterification: Reaction with various alcohols under acidic conditions to form esters.

Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents to yield amides.

Reduction: Conversion of the carboxylic acid to a primary alcohol.

Conversion to Hydroxamic Acids: Reaction with a protected hydroxylamine (B1172632) derivative can produce hydroxamic acids, a functional group present in many enzyme inhibitors. google.com

These derivatizations are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. nih.gov

Functionalization of the o-tolyl Group

The o-tolyl group offers another avenue for structural modification. The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The position of new substituents will be directed by the existing methyl group (an ortho-, para-director) and the pyrrolidinone ring system (a deactivating meta-director). The interplay of these electronic effects will determine the regioselectivity of the substitution. Potential modifications include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, providing access to a diverse set of analogues.

Alterations of the Pyrrolidinone Ring System

The pyrrolidinone ring itself can be chemically modified. Strategies for altering the core heterocyclic system can lead to novel scaffolds. One reported approach in related systems is the ring contraction of larger N-heterocycles. For example, methods have been developed for the selective synthesis of pyrrolidin-2-ones through the ring contraction of piperidine derivatives. rsc.org Another innovative method involves a photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives. nih.gov While not directly applied to the target molecule, these strategies demonstrate the potential for accessing the pyrrolidinone core from different precursors or altering the ring size of related structures to explore novel chemical space.

Synthesis of Isotopically Labeled Analogs for Mechanistic Studies

To investigate reaction mechanisms or to use as internal standards in quantitative analytical studies, isotopically labeled versions of this compound can be synthesized. nih.gov This involves incorporating heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), at specific positions within the molecule.

The synthetic design for such analogues typically aims to introduce the isotopic label late in the synthetic sequence to maximize efficiency. nih.gov For example, a ¹³C label could be introduced via a palladium-catalyzed carbonylation reaction using ¹³C-labeled carbon monoxide. mdpi.comnih.gov Deuterium atoms can be incorporated using deuterated reducing agents or through H-D exchange reactions at acidic positions. The resulting labeled compounds are invaluable tools for mechanistic elucidation in both chemical and biological systems. nih.gov

Chemical Reactivity and Transformation Studies of 2 Oxo 1 O Tolylpyrrolidine 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality (e.g., Amidation, Esterification)

The carboxylic acid group at the 3-position of the pyrrolidinone ring is a primary site for chemical derivatization. Standard organic transformations such as amidation and esterification can be readily employed to modify this functional group, paving the way for the synthesis of a diverse range of derivatives.

Amidation: The conversion of the carboxylic acid to an amide is a common transformation. This can be achieved through various coupling methods. For instance, activation of the carboxylic acid with a coupling agent, followed by the addition of an amine, leads to the formation of the corresponding carboxamide. A study on the parallel synthesis of related pyrimidine-5-carboxamides from 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids demonstrates the feasibility of this reaction on the pyrrolidinone scaffold. google.comresearchgate.net In a typical procedure, the carboxylic acid is treated with a coupling reagent like carbonyldiimidazole, followed by the addition of the desired amine to yield the amide.

Esterification: The carboxylic acid can also be converted to its corresponding ester through various esterification methods. Acid-catalyzed esterification, such as the Fischer-Speier method, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with an alkyl halide under basic conditions can also yield the desired ester. The direct synthesis of esters from carboxylic acids and alcohols can also be facilitated by activating agents that promote the condensation reaction. mdpi.com

The table below illustrates the expected products from amidation and esterification reactions of 2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid with representative reagents, based on established reactivity patterns of similar compounds.

| Reagent | Reaction Type | Expected Product |

| Aniline (B41778), DCC | Amidation | N-phenyl-2-oxo-1-o-tolylpyrrolidine-3-carboxamide |

| Benzylamine, HATU | Amidation | N-benzyl-2-oxo-1-o-tolylpyrrolidine-3-carboxamide |

| Ethanol (B145695), H₂SO₄ | Esterification | Ethyl 2-oxo-1-o-tolylpyrrolidine-3-carboxylate |

| Methanol, SOCl₂ | Esterification | Methyl 2-oxo-1-o-tolylpyrrolidine-3-carboxylate |

Reactivity of the Pyrrolidinone Lactam Ring

The five-membered lactam (a cyclic amide) of the pyrrolidinone ring exhibits its own characteristic reactivity. The amide bond within the ring can be susceptible to cleavage under certain conditions, and the carbonyl group can undergo reactions typical of ketones.

Under strong acidic or basic conditions, the lactam ring can undergo hydrolysis to yield the corresponding γ-amino acid. This reaction involves the cleavage of the amide bond. The stability of the lactam ring is generally high, but prolonged exposure to harsh hydrolytic conditions can lead to ring-opening.

The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the 2-oxopyrrolidine moiety into a pyrrolidine (B122466) ring. Such reductions are a common strategy in the synthesis of substituted pyrrolidines.

Electrophilic and Nucleophilic Aromatic Substitution on the o-tolyl Moiety

The o-tolyl group, being an aromatic ring, can participate in electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, while the N-pyrrolidinone substituent is also generally considered to be ortho-, para-directing and activating due to the lone pair of electrons on the nitrogen atom. The combination of these two groups will direct incoming electrophiles to the positions ortho and para to the methyl group and the position para to the pyrrolidinone ring. However, steric hindrance from the pyrrolidinone ring may influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, treatment with a mixture of nitric and sulfuric acids would be expected to introduce a nitro group onto the aromatic ring.

Nucleophilic aromatic substitution on the o-tolyl ring is less likely as the ring is not activated towards nucleophilic attack. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this case.

Utilizing the Compound as a Synthon or Intermediate in Complex Molecule Synthesis (e.g., Ketene (B1206846) Source)

One of the most significant applications of 2-Oxo-1-arylpyrrolidine-3-carboxylic acids is their use as precursors to ketenes. researchgate.net Upon treatment with a suitable activating agent, such as thionyl chloride or oxalyl chloride, and a base, the carboxylic acid can be converted into a highly reactive ketene intermediate. This ketene can then be trapped in situ with various reagents, such as imines in the Staudinger cycloaddition, to form β-lactams.

A notable application is in the synthesis of dispirooxindole-β-lactams. In this process, the N-aryl-2-oxo-pyrrolidine-3-carboxylic acid serves as the ketene source, which then undergoes a [2+2] cycloaddition with an isatin-derived imine. researchgate.net This highlights the utility of the title compound as a synthon for the construction of complex heterocyclic frameworks. The m-tolyl analogue of the title compound has been described as a key intermediate in the synthesis of various pharmaceuticals, underscoring the importance of this class of molecules in drug discovery. chemimpex.com

The table below summarizes the synthetic utility of this compound as a synthon.

| Reaction Type | Intermediate | Subsequent Reaction | Product Class |

| Ketene Formation | Acyl chloride | [2+2] Cycloaddition with imine | β-Lactams |

| Amidation | Activated ester | Nucleophilic attack by amine | Carboxamides |

| Esterification | Acylium ion | Nucleophilic attack by alcohol | Esters |

Advanced Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

Based on analyses of similar compounds, such as 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the expected chemical shifts for the pyrrolidinone ring protons would be in the range of 2.58–2.68 ppm for the diastereotopic protons of the CH₂ group adjacent to the carbonyl (C4-H), 3.26–3.42 ppm for the methine proton (C3-H), and 3.76–3.93 ppm for the diastereotopic protons of the N-CH₂ group (C5-H) chemicalbook.com. The carboxylic acid proton is anticipated to appear as a broad singlet far downfield, typically above 12 ppm chemicalbook.com. The protons of the o-tolyl group would exhibit signals in the aromatic region (approximately 7.0-7.5 ppm), with the methyl group protons appearing as a singlet around 2.2-2.4 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to resonate around 174 ppm, while the lactam carbonyl carbon would be found near 172 ppm chemicalbook.com. The carbons of the pyrrolidinone ring are predicted to appear at approximately 33-36 ppm (C4), 36-38 ppm (C3), and 50-52 ppm (C5) chemicalbook.com. The carbons of the o-tolyl group would be observed in the aromatic region (125-140 ppm), with the methyl carbon appearing around 17-20 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C4-H₂ | 2.58 - 2.68 | m |

| C3-H | 3.26 - 3.42 | m |

| C5-H₂ | 3.76 - 3.93 | m |

| o-tolyl-H | 7.00 - 7.50 | m |

| o-tolyl-CH₃ | 2.20 - 2.40 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C4 | 33 - 36 |

| C3 | 36 - 38 |

| C5 | 50 - 52 |

| o-tolyl-C | 125 - 140 |

| o-tolyl-CH₃ | 17 - 20 |

| C=O (lactam) | ~172 |

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, confirming the connectivity within the pyrrolidinone ring (H3 with H4 and H5) and within the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the pyrrolidinone ring and the tolyl group to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. Key HMBC correlations would be expected between the C5 protons and the tolyl ring's quaternary carbon, as well as the lactam carbonyl carbon. Correlations from the C3 proton to the carboxylic acid carbonyl carbon would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. NOESY would be particularly useful in determining the relative stereochemistry of the molecule and the preferred conformation of the tolyl group relative to the pyrrolidinone ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₁₂H₁₃NO₃), the expected exact mass would be 219.0895 g/mol .

High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition of the parent molecule and any potential metabolites in research models. The high accuracy of HRMS allows for the confident determination of molecular formulas.

Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). For the target molecule, characteristic fragments would also arise from the cleavage of the pyrrolidinone ring and the tolyl substituent. The identification of these fragments would help to piece together the molecular structure.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 219 | [M]⁺ |

| 202 | [M - OH]⁺ |

| 174 | [M - COOH]⁺ |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. For this compound, which possesses a stereocenter at the C3 position, X-ray crystallography would be the gold standard for determining its configuration.

In the case of a racemic mixture, X-ray crystallography can reveal how the two enantiomers pack in the crystal lattice. They may crystallize as a racemic compound (with both enantiomers in the unit cell) or as a conglomerate (a mechanical mixture of crystals of the pure enantiomers). In some cases, disordered structures may be observed, where parts of the molecule occupy multiple positions within the crystal lattice. Analysis of such data can provide insights into the conformational flexibility of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a very broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations would appear as strong absorptions; the carboxylic acid carbonyl typically absorbs around 1700-1725 cm⁻¹, while the lactam carbonyl would be expected in the range of 1670-1700 cm⁻¹. C-N stretching and aromatic C=C stretching bands would also be present.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O and aromatic ring vibrations would give rise to strong signals.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Lactam | C=O stretch | 1670 - 1700 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination

Comprehensive searches of scientific literature and chemical databases have revealed no specific published research detailing the use of chiroptical spectroscopy for the enantiomeric excess determination of this compound. While Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are standard techniques for analyzing chiral molecules, experimental data such as specific rotation values or CD spectra for the individual enantiomers of this specific compound are not available in the reviewed literature.

The determination of enantiomeric excess is a critical step in the synthesis and characterization of chiral compounds. Chiroptical methods like CD and ORD spectroscopy are powerful, non-destructive techniques that rely on the differential interaction of enantiomers with circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength.

For a given chiral molecule, the two enantiomers will produce mirror-image ORD and CD spectra. The magnitude of the observed rotation or absorption is directly proportional to the concentration of the enantiomer and its specific rotation or molar ellipticity. This relationship allows for the calculation of enantiomeric excess in a sample by comparing the measured optical activity to that of a pure enantiomeric standard.

In a typical research context, after synthesizing a chiral molecule like this compound and performing a chiral separation (e.g., via chiral chromatography), researchers would characterize the separated enantiomers using these techniques. This would involve dissolving the samples in a suitable solvent and recording their CD and/or ORD spectra. The resulting data would be presented in tables and graphs, indicating the specific rotation [α] at a specific wavelength (often the sodium D-line, 589 nm) and the wavelengths and intensities of positive and negative Cotton effects in the CD spectrum.

However, as no such studies have been published for this compound, no experimental data tables or detailed findings can be presented. The application of these techniques remains hypothetical for this particular compound in the absence of empirical research.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of 2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid. Methods such as Density Functional Theory (DFT) are commonly employed to compute various molecular descriptors. These calculations provide a quantitative understanding of the molecule's reactivity and stability.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. For similar organic molecules, these values are typically in the range presented in the table below.

Table 1: Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 3.5 D | Molecular polarity |

Note: These values are hypothetical and serve as illustrative examples based on calculations for structurally related compounds.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in a simulated biological environment, such as in aqueous solution. These simulations track the atomic movements over time, offering a picture of the molecule's flexibility and intermolecular interactions with solvent molecules. Such studies are vital for understanding how the molecule might adapt its shape to fit into a biological receptor.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimentally obtained spectra of analogous compounds. nih.gov Similarly, vibrational frequencies from IR spectroscopy can be predicted to identify characteristic functional groups, such as the carbonyl (C=O) stretching of the lactam and carboxylic acid groups, and the N-H vibrations. While experimental data for the title compound is scarce, the synthesis and spectroscopic characterization of related 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have been reported, providing a basis for comparison. researchgate.netmdpi.com

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Key Predicted Peaks | Corresponding Functional Group |

|---|---|---|

| ¹H NMR | 7.2-7.5 ppm | Aromatic protons (tolyl group) |

| 3.5-4.0 ppm | Pyrrolidine (B122466) ring protons | |

| 11.0-12.0 ppm | Carboxylic acid proton | |

| ¹³C NMR | ~175 ppm | Carbonyl carbon (lactam) |

| ~170 ppm | Carbonyl carbon (carboxylic acid) | |

| 125-140 ppm | Aromatic carbons | |

| IR | ~1740 cm⁻¹ | C=O stretch (lactam) |

| ~1700 cm⁻¹ | C=O stretch (carboxylic acid) |

Note: These are predicted values based on computational models and data from similar compounds.

Molecular Docking Studies for Hypothetical Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this is often used to predict the binding mode of a small molecule ligand to a protein target.

For this compound, docking studies could be performed against various hypothetical biological targets to explore its potential therapeutic applications. For instance, given the prevalence of the pyrrolidinone scaffold in molecules targeting enzymes and receptors, this compound could be docked into the active sites of proteins implicated in various diseases. The results of such studies, typically reported as a docking score, can help prioritize compounds for further experimental testing. The binding affinity is influenced by interactions such as hydrogen bonds and hydrophobic interactions. nih.gov

In Silico Predictions of ADME Properties Relevant to Pre-clinical Research Model Design

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the research process. nih.gov Various computational models can predict properties like oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

For this compound, these predictions are essential for designing relevant pre-clinical studies. For example, predictions of high oral bioavailability would support the design of oral administration models in animal studies. researchgate.net Conversely, a prediction of poor permeability might suggest the need for formulation strategies to improve drug delivery.

Table 3: Predicted ADME Properties

| Property | Predicted Value/Outcome | Implication for Pre-clinical Design |

|---|---|---|

| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Moderate cell permeability |

| Blood-Brain Barrier (BBB) Permeation | Low | Likely to have limited central nervous system effects |

| CYP450 Inhibition | Potential inhibitor of CYP2D6 | Consideration for drug-drug interaction studies |

Note: These predictions are generated from computational models and require experimental validation.

Biological Activity Investigations in Pre Clinical Research Models

In Vitro Pharmacological Screening and Profiling

Initial in vitro screening provides a broad overview of a compound's biological interactions. This is achieved through a variety of high-throughput assays that assess its effects on specific molecular targets.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays to determine the inhibitory potential of 2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid would involve incubating the compound with a panel of purified enzymes and measuring the reduction in their activity. While no specific data exists for this compound, research on structurally related pyrrolidine (B122466) carboxamides has shown inhibitory activity against enzymes such as InhA from Mycobacterium tuberculosis. nih.gov Such studies are crucial for identifying potential antibacterial or other enzyme-mediated therapeutic applications.

Receptor Binding and Activation Studies

To determine if this compound interacts with specific cell surface or intracellular receptors, competitive binding assays are employed. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor. For instance, studies on other pyrrolidine-3-carboxylic acid derivatives have identified them as potent endothelin receptor-A antagonists. nih.gov This indicates a potential for compounds within this chemical class to modulate receptor-mediated signaling pathways, which are implicated in various physiological and pathological processes.

Cell-Based Assays for Specific Biological Pathways

Cell-based assays provide a more physiologically relevant context to assess a compound's activity. These assays can monitor the modulation of specific signaling pathways, gene expression, or other cellular processes. For a compound with a pyrrolidine core, assays could investigate pathways involved in cell proliferation, inflammation, or apoptosis. Without experimental data, the specific pathways affected by this compound remain unknown.

Cellular Efficacy Studies

Following initial screening, more focused studies are conducted to evaluate the compound's efficacy in cellular models of disease.

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines (e.g., MCF-7, U-937, A549)

To assess the anticancer potential of this compound, its effect on the proliferation and viability of various cancer cell lines would be determined. Standard assays, such as the MTT or SRB assay, are used to measure cell viability after treatment with the compound. While no data is available for the o-tolyl derivative, studies on other substituted 5-oxopyrrolidine-3-carboxylic acid derivatives have shown cytotoxic effects against cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC1), and melanoma (A375). nih.gov These studies provide a rationale for investigating the antiproliferative and cytotoxic properties of the target compound in lines such as MCF-7 (breast cancer), U-937 (lymphoma), and A549 (lung cancer).

Interactive Data Table: Antiproliferative Activity of Related Pyrrolidine Derivatives (Hypothetical Data)

| Compound/Cell Line | MCF-7 (IC₅₀ µM) | U-937 (IC₅₀ µM) | A549 (IC₅₀ µM) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Reference Compound 1 | Value | Value | Value |

| Reference Compound 2 | Value | Value | Value |

Note: The table above is for illustrative purposes only. No experimental IC₅₀ values for this compound were found in the searched literature.

Anti-inflammatory Activity Assessment (e.g., MMP-2, MMP-9 inhibition)

Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are key enzymes involved in inflammation and cancer metastasis. To evaluate the anti-inflammatory potential of this compound, its ability to inhibit the activity of these enzymes would be tested. This is typically done using fluorogenic substrate assays. The inhibition of MMPs is a therapeutic strategy for several pathological conditions. researchgate.netmdpi.com While there is no specific data on the effect of this compound on MMP-2 or MMP-9, the carboxylic acid moiety present in its structure is a known zinc-binding group, which is a key interaction for many MMP inhibitors. researchgate.net

Interactive Data Table: MMP Inhibition Profile (Hypothetical Data)

| Compound | MMP-2 Inhibition (IC₅₀ µM) | MMP-9 Inhibition (IC₅₀ µM) |

| This compound | Data Not Available | Data Not Available |

| Reference Inhibitor 1 | Value | Value |

| Reference Inhibitor 2 | Value | Value |

Note: The table above is for illustrative purposes only. No experimental IC₅₀ values for this compound were found in the searched literature.

Antimicrobial Efficacy Against Bacterial Strains (e.g., E. coli)

Direct studies on the antimicrobial efficacy of this compound against Escherichia coli are not available in the current body of scientific literature. However, research on structurally similar compounds provides insight into the potential antimicrobial properties of this class of molecules. A study investigating a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reported notable antibacterial activity against the Gram-negative bacterium E. coli (ATCC 8739). mdpi.com

In this research, several synthesized hydrazone derivatives demonstrated significant efficacy. Specifically, two compounds, a hydrazone with a 5-nitro-2-thiophene fragment and another with a 5-nitro-2-furfural moiety, were identified as having the highest antibacterial activity. mdpi.com Their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against E. coli were found to be 31.25 µg/mL, which was comparable to the antibiotic ampicillin (B1664943) under the same testing conditions. mdpi.com These findings suggest that the 5-oxopyrrolidine-3-carboxylic acid scaffold can be a promising basis for the development of new antibacterial agents.

Below is an interactive data table summarizing the antimicrobial activity of these related compounds against E. coli.

| Compound Derivative | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference Antibiotic (Ampicillin) MIC (µg/mL) |

| Hydrazone with 5-nitro-2-thiophene | 31.25 | 31.25 | 31.25 |

| Hydrazone with 5-nitro-2-furfural | 31.25 | 31.25 | 31.25 |

Neuroprotective Effects in In Vitro Models

As of the current date, there are no publicly available scientific studies that have specifically investigated the neuroprotective effects of this compound in in vitro models.

In Vivo Studies in Animal Models (Pre-clinical)

Efficacy Evaluation in Disease Models (e.g., inflammatory, seizure, neurodegenerative)

There is no available research data from in vivo studies evaluating the efficacy of this compound in animal models of inflammatory, seizure, or neurodegenerative diseases.

Pharmacokinetic and Pharmacodynamic Profiling in Research Animals

Scientific literature does not currently contain any studies on the pharmacokinetic and pharmacodynamic profiling of this compound in research animals.

Biodistribution Studies in Animal Systems

There are no published biodistribution studies that have tracked the absorption, distribution, metabolism, and excretion of this compound in animal systems.

Mechanistic Elucidation of Biological Actions

Identification and Validation of Molecular Targets

The crucial first step in elucidating the mechanism of any bioactive compound is the identification of its molecular targets—the specific biomolecules (e.g., proteins, enzymes, receptors) with which it interacts to produce a biological effect. This process typically involves a combination of computational and experimental approaches.

Initial screening for potential targets of 2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid would likely employ in silico methods such as molecular docking, where the compound's structure is computationally fitted into the binding sites of known proteins. Following computational predictions, experimental validation is essential. This can be achieved through techniques like affinity chromatography, where the compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, or through thermal shift assays, which measure changes in protein stability upon ligand binding.

For the broader class of pyrrolidine (B122466) derivatives, a wide array of molecular targets has been identified. For instance, various derivatives have been investigated as inhibitors of enzymes such as pancreatic lipase, DNA gyrase, and topoisomerase IV. nih.govmdpi.comfrontiersin.org Other related compounds have shown affinity for cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory pathways. ebi.ac.uk Research on (R)-3-(p-Tolyl)pyrrolidine hydrochloride suggests it may act as an inhibitor of metalloproteases, which are implicated in diseases like cancer. However, the specific molecular targets for this compound remain to be experimentally determined and validated.

Table 1: Illustrative Example of a Target Validation Study for a Hypothetical Pyrrolidine Compound This table is a hypothetical representation of experimental data.

| Assay Type | Potential Target | Result | Implication |

|---|---|---|---|

| Thermal Shift Assay | Enzyme X | ΔTm = +4.2 °C | Direct binding confirmed |

| Enzyme Inhibition Assay | Enzyme X | IC₅₀ = 1.5 µM | Potent inhibitory activity |

| Affinity Chromatography | Cell Lysate | Protein Y identified | Potential secondary target |

| Surface Plasmon Resonance | Protein Y | Kᴅ = 10.2 µM | Moderate binding affinity |

Ligand-Target Interaction Analysis

Once a molecular target is validated, the next step is to characterize the precise interactions between the ligand (this compound) and its target protein at an atomic level. High-resolution structural biology techniques are the gold standard for this analysis.

Protein Crystallography: This technique would involve co-crystallizing the target protein with the compound and then using X-ray diffraction to determine the three-dimensional structure of the complex. The resulting electron density map would reveal the exact binding pose of the compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues in the protein's active site.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM offers a powerful alternative for structure determination.

To date, no public records of protein crystallography or cryo-EM studies involving this compound are available. Such studies would be indispensable for understanding its binding mode and for guiding future structure-activity relationship (SAR) studies to design more potent and selective analogs.

Biochemical Pathway Modulation Studies

Understanding how the interaction between the compound and its molecular target translates into a cellular response requires studying its effect on biochemical pathways. After identifying a target, researchers would investigate the downstream consequences of its modulation.

For example, if this compound were found to inhibit a specific kinase, studies would measure the phosphorylation levels of that kinase's known substrates within cells. If the target were a receptor, downstream signaling events like changes in second messenger concentrations (e.g., cAMP) or the activation of specific transcription factors would be assessed.

Research on other 5-oxopyrrolidine derivatives has pointed towards modulation of pathways related to microbial and cancer cell viability. nih.govnih.gov For instance, certain derivatives have demonstrated antimicrobial activity against Gram-positive pathogens, suggesting interference with essential bacterial pathways like cell wall synthesis or metabolism. nih.gov Other related compounds have been shown to inhibit inflammatory pathways by targeting enzymes like COX-2. ebi.ac.uk The specific pathways modulated by this compound are yet to be investigated.

Gene Expression and Proteomic Profiling in Response to Compound Treatment in Research Models

To gain a global, unbiased view of the cellular response to this compound, high-throughput "omics" technologies are employed.

Gene Expression Profiling (Transcriptomics): Techniques like RNA-sequencing (RNA-Seq) or microarrays would be used to compare the gene expression profiles of cells or tissues treated with the compound against untreated controls. This can reveal entire networks of genes and pathways that are upregulated or downregulated, providing clues about the compound's broader biological effects. For example, studies on the biosynthesis of the pyrrolidine ring in tobacco have utilized gene expression analysis to understand its effects on alkaloid production. nih.gov

Proteomic Profiling: This involves quantifying changes in the levels of thousands of proteins within a cell or organism upon compound treatment, typically using mass spectrometry-based techniques. This provides a more direct picture of the functional changes occurring in the cell, as proteins are the primary effectors of most biological processes.

These analyses could reveal unexpected off-target effects or identify novel mechanisms of action. Currently, no such transcriptomic or proteomic data are available for this compound.

Table 2: Hypothetical Gene Expression Changes in a Cell Line Treated with an Investigational Compound This table is a hypothetical representation of RNA-Seq data.

| Gene Name | Pathway | Log₂ Fold Change | p-value |

|---|---|---|---|

| GENE-A | Cell Cycle | +2.5 | <0.001 |

| GENE-B | Apoptosis | +1.8 | <0.005 |

| GENE-C | Inflammation | -3.1 | <0.001 |

| GENE-D | Metabolism | -1.5 | <0.01 |

Metabolomic Analysis to Understand Compound Metabolism in Research Organisms

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound, metabolomic analysis would serve two primary purposes:

Understanding Compound Metabolism: By treating a research organism (e.g., cell culture, animal model) with this compound and analyzing samples over time using mass spectrometry or NMR spectroscopy, researchers could identify the metabolic products (metabolites) of the compound. This helps to understand its stability, clearance, and whether its biological activity is due to the parent compound or one of its metabolites.

Assessing Global Metabolic Impact: This analysis can also reveal how the compound perturbs the endogenous metabolic pathways of the organism. Significant changes in the levels of key metabolites like amino acids, lipids, or nucleotides can provide further insight into the compound's mechanism of action and its systemic effects. Widely targeted metabolomics is a powerful approach for tracking such dynamic changes. nih.gov

No metabolomic studies specifically focused on the biotransformation or the systemic metabolic impact of this compound have been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Rational Design and Synthesis of Analogs for SAR Exploration

The rational design of analogs is a cornerstone of medicinal chemistry, aimed at elucidating the key molecular features responsible for biological activity. For the 2-oxo-1-o-tolylpyrrolidine-3-carboxylic acid scaffold, this involves the strategic synthesis of derivatives to probe the contributions of its three main components: the o-tolyl group, the pyrrolidinone ring, and the carboxylic acid moiety. nih.govnih.govuomustansiriyah.edu.iqnih.gov Synthetic strategies often employ multi-step sequences, such as the cyclization of substituted amines with itaconic acid or its derivatives, to generate a library of analogs for biological evaluation. researchgate.net Advanced methods, including C(sp3)-H activation, have also been utilized to efficiently create diverse analogs of similar scaffolds. nih.gov

The o-tolyl group, an N-aryl substituent, plays a critical role in orienting the molecule within a biological target and can engage in various intermolecular interactions. SAR studies on analogous structures, such as 3-carboxyphenyl-pyrrolidine-2-carboxylic acid, have demonstrated that the nature and position of substituents on this aromatic ring significantly modulate biological activity. nih.gov

Systematic exploration involves introducing a range of substituents—electron-donating, electron-withdrawing, and sterically different groups—at various positions on the phenyl ring to map the chemical space. For instance, in related competitive antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), adding substituents to the phenyl ring was a key strategy. nih.gov It was found that introducing halogen atoms like chlorine (Cl) or bromine (Br) could enhance potency and selectivity for specific receptor subtypes. nih.gov Conversely, adding a larger group like a methyl (Me) substituent sometimes resulted in decreased activity. nih.gov These findings suggest that both electronic and steric factors are crucial for optimal interaction with the target.

Table 1: Illustrative SAR of Substituents on the Phenyl Ring of an Analogous Pyrrolidine (B122466) Scaffold nih.gov Data below is derived from studies on the analogous 3-carboxyphenyl-pyrrolidine-2-carboxylic acid scaffold and is presented to illustrate the principles of SAR.

The pyrrolidinone ring serves as a rigid scaffold that correctly positions the other functional groups for interaction with a biological target. nih.gov Its five-membered structure is non-planar, which contributes to the molecule's three-dimensional shape. nih.gov Modifications to this ring can alter its conformation and, consequently, its binding affinity.

Studies on related 5-oxopyrrolidine derivatives have shown that introducing substituents at positions C3, C4, or on the nitrogen atom can lead to significant changes in biological activity, including anticancer and antimicrobial effects. nih.govdigitellinc.com For example, the synthesis of 4-substituted-1-(4-substituted phenyl)pyrrolidine-2-ones demonstrated that these modifications could yield compounds with potent activity against lung cancer cells and multidrug-resistant bacteria. nih.gov The stereochemistry of the substituents on the pyrrolidine ring is also a critical factor, as different stereoisomers can exhibit vastly different biological profiles due to the chiral nature of biological receptors. nih.gov

The carboxylic acid group at the C3 position is a key functional group, often acting as a crucial interaction point with biological targets. nih.gov Its ability to exist in an ionized carboxylate form at physiological pH allows it to form strong ionic bonds or hydrogen bonds with positively charged residues (e.g., arginine, lysine) or other hydrogen bond donors in a receptor's binding site.

In SAR studies of iGluR antagonists, the presence of this acidic moiety was found to be essential for activity. nih.gov The rational design of analogs often involves exploring the replacement of the carboxylic acid with other groups to confirm its importance. Common bioisosteric replacements include tetrazoles, sulfonamides, or esters. Esterification of the carboxylic acid, for instance, typically leads to a significant loss of activity, confirming that the charged carboxylate is necessary for binding. This highlights the group's role as a pharmacophoric feature essential for molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov While specific QSAR studies on this compound are not extensively documented in the available literature, the methodology is widely applied to similar heterocyclic compounds. nih.gov

A typical QSAR study involves several steps:

Data Set Preparation: A series of analogs with experimentally determined biological activities is compiled.

Descriptor Calculation: Various physicochemical properties and structural features, known as molecular descriptors, are calculated for each analog. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, surface area).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Gradient Boosting), are used to build a predictive model that links the descriptors to the biological activity. nih.govnih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

The resulting QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs and prioritizing synthetic efforts.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. nih.gov Pharmacophore modeling is a key approach that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. nih.gov

Based on the SAR data from active analogs of the 2-oxo-pyrrolidine scaffold, a hypothetical pharmacophore model can be constructed. For this class of compounds, the key features would likely include:

An aromatic ring (from the o-tolyl group) capable of hydrophobic or π-stacking interactions.

A hydrogen bond acceptor (the carbonyl oxygen of the pyrrolidinone ring).

An anionic/ionizable feature (the carboxylic acid group).

A defined 3D spatial arrangement of these features, dictated by the rigid pyrrolidinone scaffold.

This pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules with different chemical scaffolds that may possess similar biological activity.

Chemoinformatic Analysis of Analogue Libraries

Chemoinformatics involves the use of computational tools to analyze and organize chemical data. For libraries of this compound analogs, chemoinformatic analysis can provide valuable insights. This analysis can be used to:

Assess Chemical Diversity: Evaluate the structural variety within a library of synthesized or virtual analogs to ensure broad coverage of the chemical space.

Predict ADME Properties: Calculate properties related to absorption, distribution, metabolism, and excretion (ADME) to filter out compounds with poor drug-like characteristics early in the design process.

Cluster Compounds: Group similar compounds together based on their structural features or predicted properties, which can help in understanding SAR trends across the library.

Identify Privileged Scaffolds: The pyrrolidinone core is considered a "privileged scaffold" as it appears in many biologically active compounds, suggesting it is well-suited for interaction with various biological targets. nih.govnih.gov

By integrating these computational approaches with rational synthesis and biological testing, researchers can accelerate the discovery and optimization of novel therapeutic agents based on the this compound scaffold.

Research Applications and Potential for Further Development

Utility as Chemical Probes for Target Deconvolution and Validation

Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. An ideal chemical probe possesses high potency, selectivity, and a well-characterized mechanism of action, enabling the interrogation of a specific biological target. The 2-oxo-1-arylpyrrolidine-3-carboxylic acid scaffold can be systematically modified at several positions, including the aryl ring and the carboxylic acid moiety. This structural versatility allows for the synthesis of libraries of analogs, which can be screened against various biological targets.

Derivatives of this scaffold could be functionalized to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups, transforming them into chemical probes. Such probes would be instrumental in target deconvolution and validation studies. For instance, if a particular analog of 2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid demonstrates a desirable phenotypic effect in a cell-based assay, a tagged version could be used to identify its molecular binding partners through techniques like affinity purification or photoaffinity labeling coupled with mass spectrometry. This would help in validating the identified target and elucidating the compound's mechanism of action.

Role in Lead Identification and Optimization in Early-Stage Drug Discovery Research

Lead identification and optimization are critical phases in the drug discovery pipeline, aiming to identify and refine compounds with promising therapeutic potential. danaher.comresearchgate.net The 2-oxo-1-arylpyrrolidine-3-carboxylic acid core is an attractive starting point for such endeavors due to its synthetic tractability and its presence in molecules with demonstrated biological activity. mdpi.comnih.gov

In early-stage drug discovery, high-throughput screening of compound libraries often yields initial "hits." The this compound structure can serve as a core for generating a focused library of diverse derivatives. By systematically altering the substituents on the tolyl ring and modifying the carboxylic acid group, medicinal chemists can explore the structure-activity relationship (SAR) to identify key structural features required for biological activity. nih.gov

Once a lead compound is identified, the process of lead optimization begins. This involves fine-tuning the molecule's properties to enhance its potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). danaher.com For instance, the tolyl group in this compound can be replaced with other aromatic or heterocyclic rings to improve target binding. The carboxylic acid can be converted to esters, amides, or other functional groups to modulate solubility and cell permeability. thermofisher.com

Research on related 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated their potential as promising scaffolds for developing novel antimicrobial and anticancer agents. mdpi.comnih.govmdpi.com For example, studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown structure-dependent antimicrobial activity against Gram-positive pathogens and anticancer activity in human pulmonary cancer cell lines. mdpi.com Similarly, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been evaluated for their antibacterial activity against various pathogens. nih.gov These findings underscore the potential of this chemical class in lead discovery.

Below is a data table summarizing the antimicrobial and anticancer activities of some representative 1-aryl-2-oxopyrrolidine-3-carboxylic acid derivatives, illustrating the potential of this scaffold.

| Compound Derivative | Target Organism/Cell Line | Activity |

| 1-(2-hydroxyphenyl) derivative with 5-fluorobenzimidazole | Methicillin-resistant S. aureus | More potent than clindamycin (B1669177) mdpi.com |

| 1-(2-hydroxyphenyl) derivative with 5-nitrothien-2-yl hydrazone | C. auris and A. fumigatus | Promising antifungal activity (MIC 16 µg/mL) mdpi.com |

| 1-(2-hydroxyphenyl) derivative with 5-fluorobenzimidazole | A549 human pulmonary cancer cells | Highest anticancer activity in the series mdpi.com |

| 1-(2-hydroxy-5-methylphenyl) derivative with 5-nitrothien-2-yl hydrazone | S. aureus, E. coli | Potent antibacterial and biofilm disruption activity nih.gov |

| 1-(2-hydroxy-5-methylphenyl) derivative with benzylidene hydrazone | S. aureus | Strong inhibition (3.9 µg/mL) compared to cefuroxime (B34974) (7.8 µg/mL) nih.gov |

Application as Research Tools for Biological System Perturbation

Small molecules that can selectively modulate the function of specific proteins are invaluable for perturbing biological systems and studying the consequences. The 2-oxo-1-arylpyrrolidine-3-carboxylic acid scaffold can be exploited to develop such research tools. By designing analogs that act as inhibitors, activators, or modulators of specific enzymes or receptors, researchers can investigate the roles of these proteins in cellular pathways and disease processes.

The pyrrolidine (B122466) core is a key feature in a wide array of compounds targeting the central nervous system, inflammation, and infectious diseases. researchgate.net This suggests that derivatives of this compound could be tailored to interact with a variety of biological targets. For example, by mimicking the structure of a natural ligand or substrate, these compounds could be designed to competitively inhibit an enzyme or block a receptor. The ability to systematically modify the scaffold allows for the development of compounds with varying degrees of potency and selectivity, providing a toolkit for researchers to probe biological systems with precision.

Potential as Building Blocks for the Synthesis of More Complex Bioactive Scaffolds

The this compound molecule is not only a potential bioactive compound in its own right but also a valuable synthetic intermediate or building block for the construction of more complex molecular architectures. nih.govnih.govmdpi.com The carboxylic acid functional group serves as a convenient handle for further chemical transformations, such as amidation, esterification, or reduction.

The pyrrolidine ring can be further elaborated, or the entire molecule can be incorporated into a larger scaffold. For instance, the carboxylic acid could be used to link the molecule to another pharmacophore, creating a hybrid molecule with dual biological activity. The versatility of the 2-oxo-pyrrolidine-3-carboxylic acid core in synthesis is highlighted by its use in creating derivatives with diverse heterocyclic moieties like azoles and diazoles, which have shown promising anticancer and antimicrobial activities. mdpi.com The straightforward synthesis of the core structure, often from readily available starting materials like itaconic acid and an appropriate amine, further enhances its utility as a versatile building block in synthetic and medicinal chemistry. mdpi.commdpi.com

Challenges, Limitations, and Future Research Directions

Addressing Challenges in Synthetic Efficiency and Scalability

The synthesis of N-aryl substituted 2-oxopyrrolidine-3-carboxylic acids can be approached through various methods, including the reaction of anilines with itaconic acid or its derivatives. mdpi.comresearchgate.net However, the presence of an ortho-tolyl group in "2-Oxo-1-o-tolylpyrrolidine-3-carboxylic acid" introduces specific challenges that can impact both the efficiency of the synthesis and its scalability for potential pharmaceutical production.